Positional Regiochemistry Defines Unique Synthetic Utility – Direct Comparison with the 4‑Methoxymethyl Isomer
5‑(Methoxymethyl)thiazol-2-amine (CAS 920337‑78‑6) is the only commercially available methoxymethyl‑substituted 2‑aminothiazole bearing the substituent at the 5‑position of the thiazole ring. In contrast, 4‑(methoxymethyl)thiazol-2-amine (CAS 640768‑40‑7) places the same group at the 4‑position [1]. Published 2‑aminothiazole SAR consistently demonstrates that the C‑5 position is a critical determinant of biological activity; for example, in the anti‑tubercular 2‑aminothiazole series, substitution at C‑4 and C‑5 produces non‑equivalent potency shifts, and the thiazole core itself is sensitive to regiochemical alteration [2]. The positional difference is therefore not cosmetic but mechanistically relevant for target engagement.
| Evidence Dimension | Regiochemical position of methoxymethyl substituent |
|---|---|
| Target Compound Data | Methoxymethyl at 5‑position of thiazole ring (CAS 920337‑78‑6) |
| Comparator Or Baseline | Methoxymethyl at 4‑position (4‑(methoxymethyl)thiazol‑2‑amine, CAS 640768‑40‑7) |
| Quantified Difference | Positional isomer; no quantitative biological ratio available due to absence of head‑to‑head data. |
| Conditions | Structural identity; SAR context from 2‑aminothiazole anti‑tubercular series (PLoS ONE 2016) |
Why This Matters
For medicinal chemistry and SAR campaigns, the 5‑position isomer provides a distinct vector for substituent exploration that the 4‑isomer cannot replicate, making it the essential choice when 5‑substitution is structurally or pharmacophorically mandated.
- [1] PubChem. Compound Summary for CID 20664854: 5‑(Methoxymethyl)‑1,3‑thiazol‑2‑amine; Compound Summary for CID 23092527: 4‑(Methoxymethyl)‑1,3‑thiazol‑2‑amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026‑05‑07). View Source
- [2] Kesicki, E. A.; et al. Synthesis and Evaluation of the 2‑Aminothiazoles as Anti‑Tubercular Agents. PLoS ONE 2016, 11 (5), e0155209. https://doi.org/10.1371/journal.pone.0155209. View Source
